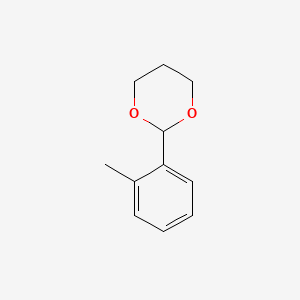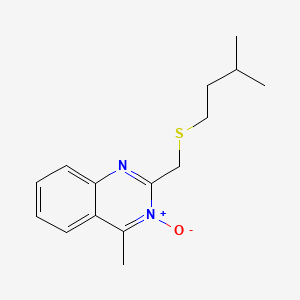
Quinazoline, 4-methyl-2-(((3-methylbutyl)thio)methyl)-, 3-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of quinazoline, 4-methyl-2-(((3-methylbutyl)thio)methyl)-, 3-oxide involves several steps. One common method is the reaction of 2-acetamidobenzoic acid with an amine in the presence of phosphorous trichloride to yield 2-methyl-3-phenylquinazolin-4(3H)-one . This intermediate can then be further modified to introduce the 3-oxide functionality and the 4-methyl-2-(((3-methylbutyl)thio)methyl) substituent. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production and higher yields.
化学反应分析
Quinazoline, 4-methyl-2-(((3-methylbutyl)thio)methyl)-, 3-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and acetic anhydride . For example, the highly acidic proton of the methyl group at the C-4 position can promote acetoxylation to ester derivatives when treated with acetic anhydride under reflux . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it serves as an intermediate in the synthesis of various quinazoline analogues and ring-expanded derivatives . In biology and medicine, it has been studied for its potential anti-cancer, anti-tuberculosis, anti-hypertensive, anti-bacterial, anti-inflammatory, and anti-malarial properties . Its unique structure allows it to interact with different biological targets, making it a valuable compound for drug discovery and development.
作用机制
The mechanism of action of quinazoline, 4-methyl-2-(((3-methylbutyl)thio)methyl)-, 3-oxide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth, thereby exerting its anti-cancer or anti-bacterial effects.
相似化合物的比较
Quinazoline, 4-methyl-2-(((3-methylbutyl)thio)methyl)-, 3-oxide can be compared with other quinazoline derivatives such as prazosin, doxazosin, erlotinib, and gefitinib . These compounds share a similar quinazoline core but differ in their substituents and specific biological activities. For instance, prazosin and doxazosin are used to treat benign prostatic hyperplasia and post-traumatic stress disorder, while erlotinib and gefitinib are used for treating lung and pancreatic cancers
属性
CAS 编号 |
6327-38-4 |
|---|---|
分子式 |
C15H20N2OS |
分子量 |
276.4 g/mol |
IUPAC 名称 |
4-methyl-2-(3-methylbutylsulfanylmethyl)-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C15H20N2OS/c1-11(2)8-9-19-10-15-16-14-7-5-4-6-13(14)12(3)17(15)18/h4-7,11H,8-10H2,1-3H3 |
InChI 键 |
HOFGXXTVLSOQFC-UHFFFAOYSA-N |
规范 SMILES |
CC1=[N+](C(=NC2=CC=CC=C12)CSCCC(C)C)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


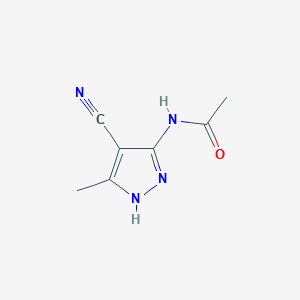

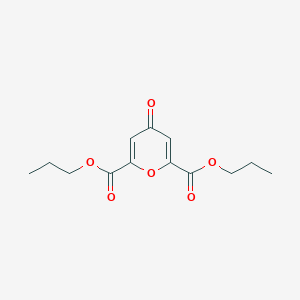
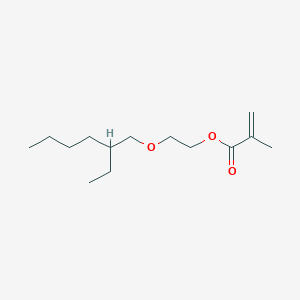
![1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol](/img/structure/B14730057.png)
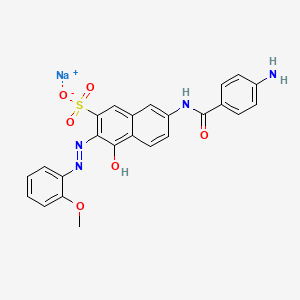
![N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine](/img/structure/B14730065.png)
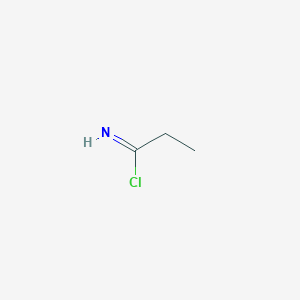

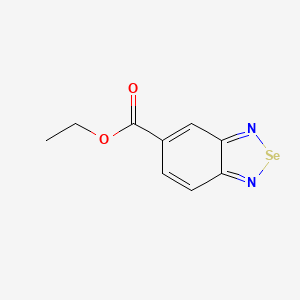
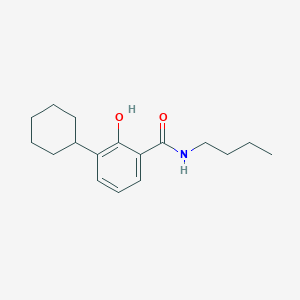

![10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol](/img/structure/B14730107.png)
